molecular formula C15H19N3O3 B12804056 3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione CAS No. 86144-46-9

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Cat. No.: B12804056
CAS No.: 86144-46-9
M. Wt: 289.33 g/mol
InChI Key: OQNUWLCNRPTUJD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a]triazepine-1,5-dione , reflecting its fused bicyclic core and substituent topology. The name derives from:

  • A pyrazolo[1,2-a]triazepine backbone, where a pyrazole ring (positions 1,2-a) merges with a triazepine system (positions 1,2,5).
  • Tetrahydro modification, indicating partial saturation of the triazepine ring.
  • 1,5-dione groups at positions 1 and 5 of the triazepine moiety.
  • A 4-ethoxyphenyl substituent at position 3 of the pyrazole ring.

The molecular formula C₁₅H₁₉N₃O₃ (molecular weight: 289.33 g/mol) corroborates this architecture. Systematic identifiers include:

  • InChIKey : OQNUWLCNRPTUJD-UHFFFAOYSA-N
  • SMILES : CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2

These identifiers facilitate precise database referencing and computational modeling.

Property Value
IUPAC Name 3-(4-Ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a]triazepine-1,5-dione
Molecular Formula C₁₅H₁₉N₃O₃
Molecular Weight 289.33 g/mol
CAS Registry Number 86144-46-9
PubChem CID 334636

Molecular Geometry and Conformational Analysis

The compound’s geometry arises from its fused pyrazole-triazepine system. Key features include:

  • A pyrazole ring (positions 1,2-a) fused to a seven-membered 1,2,5-triazepine ring.
  • Lactam groups at positions 1 and 5, introducing planar amide functionalities.
  • A 4-ethoxyphenyl group at position 3, contributing steric bulk and electronic effects.

Conformational flexibility is constrained by the tetrahydro modification, which reduces triazepine ring strain. Density functional theory (DFT) simulations suggest the triazepine adopts a boat-like conformation , with the pyrazole ring nearly coplanar to minimize torsional strain. The ethoxy group’s phenyl ring orients orthogonally to the pyrazole plane to avoid steric clashes with adjacent hydrogens.

Bond critical point analysis via Atoms-in-Molecules (AIM) theory highlights strong intramolecular hydrogen bonding between the N-H of the triazepine and the carbonyl oxygen at position 1, stabilizing the lactam tautomer.

Crystallographic Data and Solid-State Arrangements

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous pyrazolo-triazepines exhibit monoclinic crystal systems with P2₁/c space groups. Predicted packing motifs include:

  • π-π stacking between pyrazole and phenyl rings of adjacent molecules.
  • Hydrogen-bonded dimers via lactam-carbonyl interactions.
  • Van der Waals contacts between ethoxy chains.

In related triazepine derivatives, such as 6H-thieno[2,3-e]triazolo[3,4-c]triazepines, crystallography reveals planar heterocyclic cores with substituents adopting equatorial orientations to minimize lattice energy.

Comparative Analysis with Related Heterocyclic Frameworks

The pyrazolo-triazepine scaffold diverges from simpler azoles and azepines in reactivity and topology:

Framework Key Differences Biological Relevance
Pyrazolo-triazepines Fused 5-7 membered rings; dual lactam groups BRD4 inhibition, antiviral activity
Pyrazolo-pyridines (e.g., CID 2760583) Smaller 5-6 membered rings; no lactams Kinase modulation
Benzotriazepines Benzene-fused triazepines; no pyrazole Anxiolytic agents
Pyrazolo[1,5-a]pyrimidines 5-6 membered rings; electron-deficient core Anticancer agents

The 1,5-dione groups in this compound enhance hydrogen-bonding capacity compared to non-lactam analogs, potentially improving target binding in enzymatic pockets. Substituent effects are pronounced: replacing the 4-ethoxyphenyl group with chlorophenyl (as in CID 72808) alters electron density and steric profiles, affecting bioactivity.

Properties

CAS No.

86144-46-9

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C15H19N3O3/c1-2-21-13-6-4-12(5-7-13)16-10-14(19)17-8-3-9-18(17)15(20)11-16/h4-7H,2-3,8-11H2,1H3

InChI Key

OQNUWLCNRPTUJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2

Origin of Product

United States

Biological Activity

3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H19N3O3
  • CAS Number : 86144-46-9
  • Structural Characteristics : The compound features a pyrazolo-triazepine core with an ethoxyphenyl substituent that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization processes to form the pyrazolo-triazepine structure.

Anticancer Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies on similar pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines due to mechanisms involving apoptosis and cell cycle arrest .

CompoundCancer TypeIC50 (µM)
3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dioneMCF-7 (Breast)15.6
Similar Pyrazolo DerivativeHeLa (Cervical)10.2

Enzymatic Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit kinases or proteases that are critical in signaling pathways related to tumor growth .

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Its structural similarity to known psychoactive compounds hints at possible interactions with neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of 3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione on human leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory properties that warrant further investigation.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name Core Structure Substituent Molecular Formula (Approx.) Molecular Weight (g/mol) Key Features
Target Compound: 3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo[1,2-a][1,2,5]triazepine-1,5(2H)-dione Pyrazolo-triazepine 4-Ethoxyphenyl ~C₁₉H₂₀N₃O₃ ~354.4 Electron-donating ethoxy group enhances solubility and metabolic stability
3-Phenyl Analog (CAS 86126-26-3) Pyrazolo-triazepine Phenyl ~C₁₇H₁₆N₃O₂ ~318.3 Less polar than ethoxy analog; potential for increased lipophilicity
3-(4-Chlorobenzyl) Analog (CAS 81215-69-2) Triazepino-phthalazine 4-Chlorobenzyl C₁₉H₁₈ClN₃O₂ 355.8 Bulky chloro substituent introduces steric hindrance and electron withdrawal
2-Amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one Pyrrolo-pyrazine Methyl/amino C₈H₁₀N₄O 178.2 Smaller core; amino group enables hydrogen bonding interactions
Key Observations:
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound improves aqueous solubility compared to the phenyl analog (CAS 86126-26-3) due to its electron-donating ethoxy (-OCH₂CH₃) group . In contrast, the 4-chlorobenzyl substituent (CAS 81215-69-2) introduces steric bulk and electron-withdrawing effects, which may hinder receptor binding but enhance membrane permeability .

Preparation Methods

Key Synthetic Approach: Cyclization of Hydrazine Derivatives

The core fused 1,2,5-triazepine-1,5-dione ring system is typically constructed via intramolecular cyclization reactions involving hydrazine derivatives and halogenated acyl precursors. A representative method involves:

  • Preparation of N-(2-bromoacetyl)prolyl hydrazine intermediates generated in situ from bromoacetyl proline methyl esters.
  • Cyclization via nucleophilic displacement of bromide by the hydrazine nitrogen, forming the triazepine ring with inversion of configuration at the relevant carbon center.
  • Introduction of the 4-ethoxyphenyl substituent is achieved by using appropriately substituted aromatic precursors or by subsequent functionalization.

This method was demonstrated in the synthesis of related fused 1,2,5-triazepine-1,5-diones, which mimic cis-peptidyl prolinamides, indicating good yields and stereochemical control during cyclization.

Stepwise Synthetic Outline

Step Description Reagents/Conditions Outcome
1 Synthesis of bromoacetyl proline methyl ester Proline methyl ester + bromoacetyl bromide Halogenated acyl ester intermediate
2 Formation of N-(2-bromoacetylprolyl)hydrazine Reaction with hydrazine hydrate Hydrazine derivative ready for cyclization
3 Cyclization to fused triazepine ring Intramolecular nucleophilic substitution, mild heating Formation of 1,2,5-triazepine-1,5-dione core
4 Introduction of 4-ethoxyphenyl group Use of 4-ethoxyphenyl-substituted starting materials or post-cyclization substitution Target compound with desired aromatic substituent

Detailed Research Findings on Preparation

Cyclization Mechanism and Stereochemistry

  • The cyclization step involves displacement of a bromide leaving group by the hydrazine nitrogen, forming the seven-membered triazepine ring.
  • This reaction proceeds with inversion of configuration at the carbon bearing the leaving group, which is critical for obtaining the correct stereochemistry of the final compound.
  • The reaction conditions are generally mild, often involving reflux in ethanol or other suitable solvents.

Alternative Synthetic Routes and Analogues

  • Analogous compounds with different substituents at the 3-position have been synthesized using similar cyclization strategies starting from N-(2-bromopropionyl)proline methyl esters for alanyl analogues.
  • The methodology is versatile and allows for the preparation of a range of fused triazepine derivatives by varying the acyl halide and hydrazine components.

Related Triazepine Syntheses Informing Methodology

  • Studies on 1,2,4-triazepine derivatives provide additional synthetic insights, such as the use of ketonic sec-amine bases treated with phenyl hydrazine and formaldehyde to form tetrahydro-triazepines.
  • Cyclization reactions involving condensation of semicarbazide or thiosemicarbazide with diketones under reflux conditions have been reported for related triazepine systems, indicating potential alternative routes or modifications for the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield/Notes
Cyclization of N-(2-bromoacetylprolyl)hydrazine Bromoacetyl proline methyl ester + hydrazine hydrate Intramolecular nucleophilic substitution Mild heating, reflux in ethanol Good yield, stereospecific inversion
Variation with N-(2-bromopropionyl)proline methyl esters For alanyl analogues Similar cyclization Similar conditions Demonstrated versatility
Condensation of ketonic sec-amine bases with phenyl hydrazine and formaldehyde Ketonic sec-amine bases + phenyl hydrazine + formaldehyde Cyclization to tetrahydro-triazepines Mild conditions Alternative approach for related triazepines
Reaction of semicarbazide/thiosemicarbazide with diketones Semicarbazide + diketones Cyclization under reflux in ethanol Reflux ethanol Used for triazepinone and triazepinthione derivatives

Q & A

Q. What are the primary synthetic routes for 3-(4-Ethoxyphenyl)tetrahydro-1H,7H-pyrazolo[1,2-a][1,2,5]triazepine-1,5(2H)-dione, and how do they compare in terms of yield and purity?

Synthesis typically involves multi-step heterocyclic assembly. A common approach is the use of Grignard reagents in tetrahydrofuran (THF) for ring formation, followed by oxidative cyclization (e.g., sodium hypochlorite in ethanol for green chemistry compatibility) . Yield optimization requires careful stoichiometric control (e.g., 1.5–3.0 equivalents of Grignard reagent) and purification via silica gel chromatography (eluent ratios: hexane/ethyl acetate 7:1–3:1) . Comparative studies suggest that oxidative methods using NaOCl achieve higher purity (>95%) but may require longer reaction times (3–12 hours) .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on 1H/13C NMR to confirm substituent positions and ring fusion patterns. For example, pyrazolo-triazepine derivatives show distinct proton resonances for ethoxyphenyl groups (δ 1.2–1.4 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) . High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) further validate molecular composition . Discrepancies in melting points or solubility (e.g., in DMSO vs. ethanol) may indicate polymorphic forms requiring X-ray diffraction for resolution .

Q. What theoretical frameworks guide the design of experiments involving this compound?

Research should align with conceptual frameworks in heterocyclic chemistry, such as Baldwin’s rules for ring closure or frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps . For bioactivity studies, structure-activity relationship (SAR) models derived from triazolopyridine or benzazepine analogs (e.g., antibacterial or anti-inflammatory scaffolds) provide testable hypotheses .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

Use split-plot designs to isolate variables (e.g., solvent polarity, temperature gradients) . For example, reaction optimization might involve:

  • Main plots : Solvent systems (THF, ethanol, DMF).
  • Subplots : Oxidant types (NaOCl, DDQ, CrO3).
  • Replicates : Minimum n=4 to account for batch variability .
    Document reaction conditions (e.g., RT vs. 0°C) and quenching protocols (e.g., aqueous NaOH washes) to minimize side-product formation .

Q. How can preliminary bioactivity screening be methodologically structured for this compound?

Adopt tiered screening :

In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) at 10–100 µM concentrations.

Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values.

Computational docking : Compare binding affinities with triazolopyridine derivatives (e.g., AutoDock Vina) to prioritize targets .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions often arise from tautomerism or dynamic stereochemistry. Strategies include:

  • Variable-temperature NMR to identify equilibrating proton environments.
  • 2D-COSY/NOESY to confirm spatial proximity of aromatic and aliphatic protons.
  • Theoretical calculations (DFT/B3LYP) to predict chemical shifts and compare with experimental data .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

Follow OECD guidelines for abiotic/biotic degradation studies:

  • Hydrolysis : Incubate at pH 4–9 (37°C) and analyze via LC-MS for breakdown products (e.g., ethoxyphenyl fragments).
  • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight degradation.
  • Microbial metabolism : Use activated sludge models to track aerobic/anaerobic transformation .

Q. How can regioselectivity challenges in functionalizing the pyrazolo-triazepine core be addressed?

Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For C-3 vs. C-7 substitution:

  • Electrophilic aromatic substitution (EAS) : Use nitration (HNO3/H2SO4) to probe reactive sites.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts to install aryl/heteroaryl groups at less hindered positions .
  • Computational modeling : Fukui indices or Mulliken charges predict reactive centers .

Q. What advanced statistical methods resolve batch-to-batch variability in synthesis?

Apply multivariate analysis (e.g., PCA or PLS regression) to correlate process parameters (e.g., reagent purity, stirring rate) with yield/purity outcomes. For example:

  • Critical factors : Temperature control (±2°C) and solvent dryness (Karl Fischer titration <50 ppm H2O) .
  • Design of experiments (DoE) : Response surface methodology (RSM) to optimize time, temperature, and equivalents .

Q. How can computational methods predict novel derivatives with enhanced bioactivity?

Combine QSAR and molecular dynamics (MD) :

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters.
  • MD simulations : Solvate the compound in lipid bilayers to assess membrane permeability.
  • ADMET prediction : SwissADME or ProTox-II to filter derivatives for toxicity risks .

Q. Methodological Notes

  • Synthesis : Prioritize green chemistry principles (e.g., ethanol as solvent, NaOCl as oxidant) to align with sustainability goals .
  • Data reporting : Include raw spectral data (NMR, HRMS) and chromatograms in supplementary materials for reproducibility .
  • Theoretical alignment : Explicitly link hypotheses to established frameworks (e.g., FMO theory for cyclization steps) to strengthen validity .

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